
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is an organic compound that features a thiophene ring substituted with two bromine atoms and an N-methylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine typically involves the bromination of thiophene followed by amination. A common synthetic route includes:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.
Amination: The 3,4-dibromothiophene is then subjected to nucleophilic substitution with N-methylmethanamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,4-diaminothiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromothiophene: Lacks the N-methylmethanamine group, making it less versatile in certain synthetic applications.
1-(3,4-Dichlorothiophen-2-yl)-N-methylmethanamine: Similar structure but with chlorine atoms instead of bromine, which can affect reactivity and biological activity.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in different synthetic contexts.
Uniqueness
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is unique due to the presence of both bromine atoms and the N-methylmethanamine group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C6H7Br2NS |
|---|---|
Peso molecular |
285.00 g/mol |
Nombre IUPAC |
1-(3,4-dibromothiophen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-9-2-5-6(8)4(7)3-10-5/h3,9H,2H2,1H3 |
Clave InChI |
WRDZZULEFHTJRY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C(=CS1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


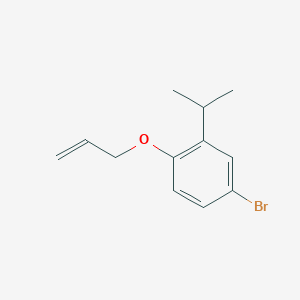
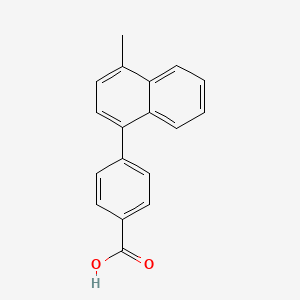
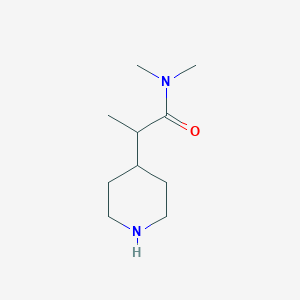

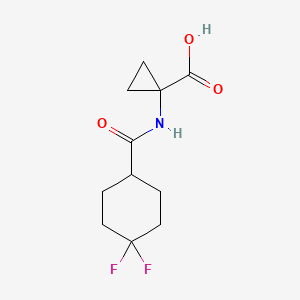

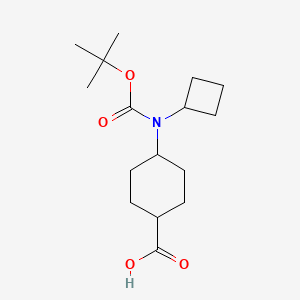
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
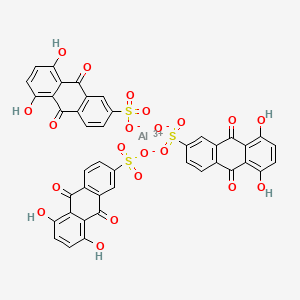
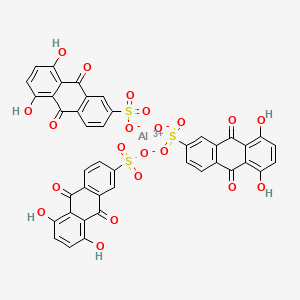
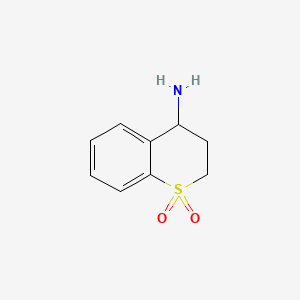
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

